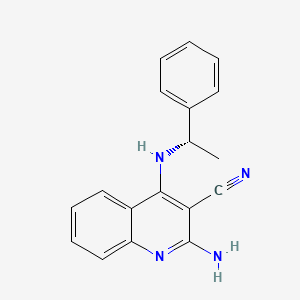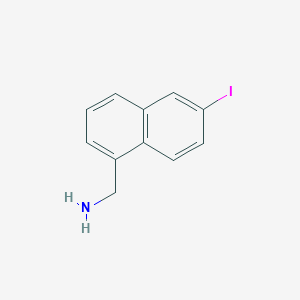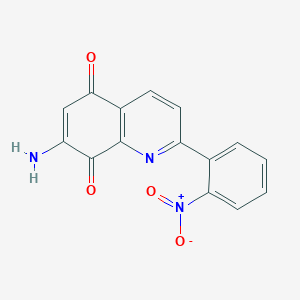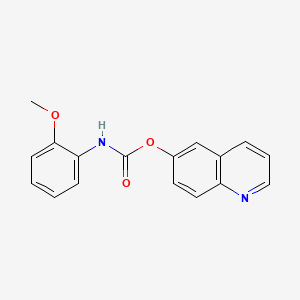
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core with an amino group at the second position, a phenylethylamino group at the fourth position, and a carbonitrile group at the third position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Amino Group: The amino group at the second position can be introduced via nucleophilic substitution reactions using appropriate amines.
Addition of the Phenylethylamino Group: The phenylethylamino group can be added through reductive amination, where the quinoline derivative reacts with phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the quinoline derivative reacts with a cyanating agent like potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Aminoquinoline: Lacks the phenylethylamino and carbonitrile groups.
4-Phenylethylaminoquinoline: Lacks the amino and carbonitrile groups.
Uniqueness
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, phenylethylamino, and carbonitrile groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
477708-01-3 |
|---|---|
分子式 |
C18H16N4 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
2-amino-4-[[(1S)-1-phenylethyl]amino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H16N4/c1-12(13-7-3-2-4-8-13)21-17-14-9-5-6-10-16(14)22-18(20)15(17)11-19/h2-10,12H,1H3,(H3,20,21,22)/t12-/m0/s1 |
InChI 键 |
RVVIVFPYWQZEEI-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC2=C(C(=NC3=CC=CC=C32)N)C#N |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC3=CC=CC=C32)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-](/img/structure/B11837953.png)
![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)

![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
